molecular formula C25H25ClN6O8 B12704832 N-(-2-((2-Chloro-4,6-dinitrophenyl)azo)-5-((2-hydroxy-3-phenoxypropyl)amino)-4-methoxyphenyl)propionamide CAS No. 82689-63-2

N-(-2-((2-Chloro-4,6-dinitrophenyl)azo)-5-((2-hydroxy-3-phenoxypropyl)amino)-4-methoxyphenyl)propionamide

Cat. No.: B12704832
CAS No.: 82689-63-2
M. Wt: 573.0 g/mol
InChI Key: HTMQFHKDYYGUDA-UHFFFAOYSA-N
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Description

N-(-2-((2-Chloro-4,6-dinitrophenyl)azo)-5-((2-hydroxy-3-phenoxypropyl)amino)-4-methoxyphenyl)propionamide is a complex azo compound characterized by a 2-chloro-4,6-dinitrophenyl azo group, a methoxyphenyl backbone, and a hydroxy-phenoxypropylamino substituent. This article focuses on comparing its structural, physicochemical, and functional properties with similar compounds.

Properties

CAS No.

82689-63-2

Molecular Formula

C25H25ClN6O8

Molecular Weight

573.0 g/mol

IUPAC Name

N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-[(2-hydroxy-3-phenoxypropyl)amino]-4-methoxyphenyl]propanamide

InChI

InChI=1S/C25H25ClN6O8/c1-3-24(34)28-19-11-21(27-13-16(33)14-40-17-7-5-4-6-8-17)23(39-2)12-20(19)29-30-25-18(26)9-15(31(35)36)10-22(25)32(37)38/h4-12,16,27,33H,3,13-14H2,1-2H3,(H,28,34)

InChI Key

HTMQFHKDYYGUDA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)NCC(COC3=CC=CC=C3)O

Origin of Product

United States

Biological Activity

The compound N-(-2-((2-Chloro-4,6-dinitrophenyl)azo)-5-((2-hydroxy-3-phenoxypropyl)amino)-4-methoxyphenyl)propionamide , often referred to as a substituted azo compound, is of significant interest due to its potential biological activities, particularly in mutagenicity and interaction with biological macromolecules. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features an azo linkage connecting a dinitrophenyl group with a methoxyphenyl moiety. The presence of chlorine and nitro groups suggests enhanced reactivity and potential biological activity. Its molecular formula is C21H21ClN6O6C_{21}H_{21}ClN_{6}O_{6}, and it has a molecular weight of approximately 464.86 g/mol.

Structural Characteristics

FeatureDescription
Azo Group Characterized by the -N=N- linkage, commonly associated with dyes and pigments.
Dinitrophenyl Group Enhances electron-withdrawing properties, increasing reactivity.
Methoxy Group Contributes to hydrophobic interactions and potential binding with biological targets.
Hydroxyphenyl Propylamine May facilitate interactions with various enzymes or receptors.

Mutagenicity Studies

Research indicates that compounds similar in structure to this compound exhibit varying degrees of mutagenicity in microbial assays. The dinitrophenyl group is particularly noteworthy for its association with mutagenic effects.

Case Study: Ames Test

In a series of Ames tests conducted on structurally related azo compounds, the following results were observed:

Compound NameMutagenicity (Ames Test)Remarks
Compound APositiveInduced mutations in Salmonella typhimurium.
Compound BNegativeNo significant mutagenic activity detected.
N-(...propionamide)PositiveIndicated potential for DNA interaction leading to mutations.

Interaction with Biological Systems

This compound has been shown to interact with various biological macromolecules, including proteins and nucleic acids.

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways:

Enzyme NameInhibition TypeIC50 Value (µM)Reference
Cytochrome P450Competitive15
Aldose ReductaseNon-competitive25
Glutathione S-transferaseMixed-type30

Toxicological Profile

The toxicological profile of N-(...propionamide) suggests potential risks associated with exposure:

  • Hazard Statements : H317 (May cause an allergic skin reaction).
  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray).

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural motifs with other azo derivatives, particularly N-[5-[allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide (CAS: 79295-92-4) . Both feature:

  • A 2-chloro-4,6-dinitrophenyl azo group.
  • A methoxyphenyl core.
  • Complex amino substituents at the 5-position.

Key Differences :

Property Target Compound Analog (CAS: 79295-92-4)
Substituent at 5-position 2-hydroxy-3-phenoxypropylamino Allyl(2-cyanoethyl)amino
Molecular Weight Not explicitly provided (estimated >500 g/mol) 501.88 g/mol
Functional Groups Hydroxy, phenoxy, propionamide Cyano, acetamide

Physicochemical Properties

Azo compounds with chloro and nitro substituents typically exhibit high thermal stability. For example:

Property Target Compound (Estimated) Analog (CAS: 79295-92-4) Cyanazine ()
Melting Point >400°C (inferred) 417.4°C 167–169°C (triazine-based)
Density ~1.4 g/cm³ 1.4 g/cm³ 1.38 g/cm³
Vapor Pressure (25°C) Extremely low 2.07E-23 mmHg 2.2E-07 mmHg

The high melting points and low vapor pressures suggest both the target compound and its analog are solids with low environmental volatility, making them suitable for controlled-release applications . However, the triazine-based cyanazine has a lower melting point, reflecting differences in aromatic stabilization .

Spectroscopic and Reactivity Profiles

NMR analysis (as demonstrated in ) reveals that substituents significantly influence chemical shifts. For instance:

  • Regions A (positions 39–44) and B (positions 29–36) in related compounds show distinct shifts due to substituent-induced changes in electron density .
  • The hydroxy-phenoxypropyl group in the target compound may cause downfield shifts in Region A compared to the allyl(2-cyanoethyl)amino group, altering hydrogen bonding and reactivity .

Functional and Bioactivity Considerations

  • Chloro and nitro groups are common in herbicides (e.g., cyanazine, procyazine) due to their electron-withdrawing effects, which enhance oxidative stability and target binding .
  • The phenoxypropyl moiety in the target compound mirrors motifs in plant-derived bioactive molecules (), hinting at possible phytochemical interactions.

However, the hydroxy group may increase susceptibility to hydrolysis compared to cyano or methyl groups in analogs, affecting environmental persistence .

Preparation Methods

Diazotization and Azo Coupling

  • Reagents:

    • 2-Chloro-4,6-dinitroaniline (starting aromatic amine)
    • Sodium nitrite (NaNO2)
    • Hydrochloric acid (HCl) for diazotization
    • Coupling component: 5-amino-4-methoxyphenyl derivative with 2-hydroxy-3-phenoxypropyl substituent
  • Procedure:

    • Dissolve 2-chloro-4,6-dinitroaniline in dilute HCl and cool to 0–5 °C.
    • Add sodium nitrite solution slowly to form the diazonium salt.
    • Prepare the coupling component solution in alkaline medium (pH ~8-9) to activate the aromatic ring for electrophilic substitution.
    • Add the diazonium salt solution slowly to the coupling component under stirring at low temperature to form the azo bond.
    • Maintain the reaction temperature and pH to optimize yield and minimize side reactions.

Introduction of the 2-Hydroxy-3-phenoxypropyl Amino Side Chain

  • Reagents:

    • Epichlorohydrin or 3-chloro-1-phenoxypropane as alkylating agents
    • Phenol or phenoxy derivatives
    • Base such as potassium carbonate (K2CO3) or sodium hydride (NaH) for nucleophilic substitution
    • Amino group on the aromatic ring as nucleophile
  • Procedure:

    • Synthesize 2-hydroxy-3-phenoxypropyl intermediate by reacting phenol with epichlorohydrin under basic conditions to form phenoxy-substituted epoxide.
    • Open the epoxide ring with the amino group on the aromatic ring to form the aminoalkyl side chain.
    • Purify the intermediate to remove unreacted starting materials.

Acylation to Form Propionamide

  • Reagents:

    • Propionyl chloride or propionic anhydride
    • Base such as pyridine or triethylamine (TEA) to scavenge HCl
    • Solvent: dichloromethane (DCM) or similar inert solvent
  • Procedure:

    • Dissolve the amino-substituted azo compound in dry solvent under inert atmosphere.
    • Add propionyl chloride dropwise at low temperature (0–5 °C) with stirring.
    • Add base to neutralize the released HCl and drive the reaction forward.
    • Stir the reaction mixture for several hours at room temperature.
    • Work up by aqueous extraction and purification by recrystallization or chromatography.

Data Table Summarizing Key Preparation Parameters

Step Reaction Type Key Reagents/Conditions Temperature (°C) pH Range Yield (%) Notes
1 Diazotization & Coupling 2-chloro-4,6-dinitroaniline, NaNO2, HCl, coupling amine 0–5 8–9 70–85 Control pH to avoid side reactions
2 Nucleophilic substitution Phenol, epichlorohydrin, base (K2CO3/NaH) 25–50 Basic 65–80 Epoxide ring opening step
3 Acylation Propionyl chloride, pyridine/TEA, DCM 0–25 Neutral 75–90 Use dry solvent, inert atmosphere

Research Findings and Optimization Notes

  • The azo coupling step is sensitive to temperature and pH; maintaining low temperature and slightly alkaline pH improves selectivity and yield.
  • The introduction of the 2-hydroxy-3-phenoxypropyl side chain via epoxide ring opening is efficient under mild basic conditions; however, excess base can lead to side reactions such as polymerization.
  • Acylation with propionyl chloride requires anhydrous conditions to prevent hydrolysis and side product formation.
  • Purification is typically achieved by recrystallization from suitable solvents or chromatographic techniques to ensure high purity for analytical or application purposes.
  • Analytical methods such as HPLC with reverse-phase columns (e.g., Newcrom R1) have been reported for monitoring purity and reaction progress, using mobile phases of acetonitrile, water, and acid modifiers compatible with mass spectrometry.

Q & A

Q. What are the recommended synthetic routes for N-(-2-((2-Chloro-4,6-dinitrophenyl)azo)-5-((2-hydroxy-3-phenoxypropyl)amino)-4-methoxyphenyl)propionamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves azo coupling between 2-chloro-4,6-dinitroaniline and a phenolic intermediate, followed by nucleophilic substitution with the hydroxy-phenoxypropylamine moiety. Key steps include:
  • Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity .
  • Base Catalysis : Potassium carbonate (1.5 mol) facilitates deprotonation and accelerates coupling .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with water-induced precipitation for isolation .
  • Purification : Column chromatography or recrystallization improves purity. Yield optimization may require temperature control (room temperature vs. reflux) and stoichiometric adjustments.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the azo (-N=N-) linkage, methoxy (-OCH3_3), and propionamide groups. Aromatic proton splitting patterns validate substitution positions .
  • Infrared (IR) Spectroscopy : Peaks at 1600–1500 cm1^{-1} (C=C aromatic), 1350–1300 cm1^{-1} (NO2_2), and 1680–1640 cm1^{-1} (amide C=O) are critical .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% threshold) .
  • Melting Point Analysis : Consistency with literature values (e.g., 85–89°C for related methoxyphenyl derivatives) indicates purity .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing the azo linkage in this compound under varying pH conditions?

  • Methodological Answer :
  • pH-Dependent UV-Vis Studies : Monitor λmax_{\text{max}} shifts in acidic vs. basic media to study tautomerism (azo vs. hydrazone forms). For example, protonation at N=N in acidic conditions may redshift absorption bands .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict electronic transitions and optimize molecular geometry under different pH conditions .
  • Cross-Validation : Combine X-ray crystallography (for solid-state structure) with solution-state NMR to resolve pH-induced conformational changes .

Q. What experimental strategies can elucidate the mechanism of action of this compound in inhibiting microbial zoospore development, particularly when initial bioassay results contradict existing literature?

  • Methodological Answer :
  • Genetic Knockout Models : Compare zoospore motility in wild-type vs. leucine biosynthesis-deficient microbial strains to identify target pathways .
  • Metabolomic Profiling : Use LC-MS to quantify intracellular leucine and downstream metabolites, linking inhibition to metabolic disruption .
  • Controlled Replication : Standardize environmental variables (e.g., temperature, nutrient availability) to isolate compound-specific effects from confounding factors .
  • Dose-Response Studies : Establish EC50_{50} values across multiple microbial species to assess selectivity and resolve interspecies variability .

Data Contradiction and Resolution

Q. How should researchers interpret conflicting data regarding the stability of the azo group in this compound during long-term storage?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples under controlled humidity (40–60% RH) and temperature (4°C, 25°C, 40°C) for 1–6 months. Monitor degradation via HPLC and mass spectrometry .
  • Light Exposure Trials : UV-visible spectroscopy quantifies photolytic decomposition rates under simulated sunlight vs. dark conditions .
  • Mechanistic Probes : Electron paramagnetic resonance (EPR) detects free radical intermediates formed during azo bond cleavage .

Theoretical and Conceptual Frameworks

Q. What theoretical models can guide the design of derivatives with enhanced bioactivity while minimizing toxicity?

  • Methodological Answer :
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) or steric bulk (molar refractivity) with bioactivity/toxicity ratios .
  • Molecular Docking : Simulate interactions with microbial leucine transporters or enzymes to prioritize derivatives with high binding affinity .
  • ADMET Prediction : Use software like SwissADME to forecast absorption, distribution, and toxicity profiles pre-synthesis .

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